molecular formula C16H23N5O4 B589833 N 6-Cyclohexyladenosine-[2,8-3H] CAS No. 151362-69-5

N 6-Cyclohexyladenosine-[2,8-3H]

Cat. No.: B589833
CAS No.: 151362-69-5
M. Wt: 353.407
InChI Key: SZBULDQSDUXAPJ-OEFUQVRKSA-N
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Description

N 6-Cyclohexyladenosine-[2,8-3H] is a synthetic compound that belongs to the class of adenosine receptor agonists. It is a radiolabeled version of N 6-Cyclohexyladenosine, which is used in various scientific research applications due to its ability to selectively bind to adenosine A1 receptors. This compound is particularly valuable in studies involving receptor binding and pharmacological profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N 6-Cyclohexyladenosine typically involves the alkylation of adenosine with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N 6-substituted product. The process involves:

    Starting Materials: Adenosine and cyclohexylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Catalysts and Reagents: Commonly used catalysts include base catalysts like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of N 6-Cyclohexyladenosine-[2,8-3H] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N 6-Cyclohexyladenosine-[2,8-3H] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the cyclohexyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

N 6-Cyclohexyladenosine-[2,8-3H] has a wide range of scientific research applications, including:

    Chemistry: Used in receptor binding studies to understand the interaction between adenosine receptors and ligands.

    Biology: Employed in studies involving cellular signaling pathways and receptor pharmacology.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new pharmacological agents and diagnostic tools.

Mechanism of Action

N 6-Cyclohexyladenosine-[2,8-3H] exerts its effects by selectively binding to adenosine A1 receptors. This binding inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. The compound’s interaction with A1 receptors modulates various physiological processes, including heart rate, neurotransmitter release, and thermoregulation.

Comparison with Similar Compounds

Similar Compounds

    N 6-Cyclopentyladenosine: Another adenosine receptor agonist with similar binding properties but different pharmacokinetic profiles.

    2-Chloro-N 6-cyclopentyladenosine: A more potent and selective A1 receptor agonist compared to N 6-Cyclohexyladenosine.

    Adenosine: The natural ligand for adenosine receptors, with broader receptor activity.

Uniqueness

N 6-Cyclohexyladenosine-[2,8-3H] is unique due to its radiolabeled nature, making it an invaluable tool in receptor binding assays and pharmacological studies. Its selective binding to A1 receptors allows for precise investigation of receptor-ligand interactions and the physiological effects mediated by these receptors.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-2,8-ditritiopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1/i7T,8T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-OEFUQVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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